molecular formula C13H11NO3 B12278555 2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde

2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde

Cat. No.: B12278555
M. Wt: 229.23 g/mol
InChI Key: UWXPJTRLQFOGRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, which uses 4-methoxyphenol as a starting material. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions often include the use of chloroform and a strong base, such as sodium hydroxide, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4’-methoxyphenyl)benzaldehyde stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-hydroxy-5-(6-methoxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C13H11NO3/c1-17-13-5-3-10(7-14-13)9-2-4-12(16)11(6-9)8-15/h2-8,16H,1H3

InChI Key

UWXPJTRLQFOGRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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